molecular formula C26H26N2O4 B8452359 benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate

benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B8452359
M. Wt: 430.5 g/mol
InChI Key: KPTGKERMPLMGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a phenylmethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzylamine with an appropriate ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like sodium methoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Methyl 1-benzyl-3-oxo-4-piperidinecarboxylate
  • N-Benzyl-3-oxo-4-piperidinecarboxylate

Uniqueness

Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a phenylmethoxyphenyl group makes it particularly interesting for medicinal chemistry and drug development .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H26N2O4/c29-25-18-28(26(30)32-20-22-10-5-2-6-11-22)15-14-27(25)17-23-12-7-13-24(16-23)31-19-21-8-3-1-4-9-21/h1-13,16H,14-15,17-20H2

InChI Key

KPTGKERMPLMGRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (430 mg, 10.8 mmol as 60% dispersion in mineral oil) was triturated with hexanes, then suspended in 5 mL of DMF. After cooling to 0° C., 4-(benzyloxy)carbonyl-2-piperazinone was added (1.68 g, 7.18 mmol). After 15 minutes, a solution of the product from Step H (2.096 g, 7.18 mmol) in 2 mL of DMF was added, followed by a 1 mL DMF rinse. The reaction was warmed to room temperature, stirred for 30 minutes, then poured into EtOAc. The organic layer was washed with water, sat. aq. NaHCO3 and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting product was purified by silica gel chromatography (60% EtAOAc/hexane) to produce the titled product as a pale yellow oil.
Quantity
430 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
product
Quantity
2.096 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.